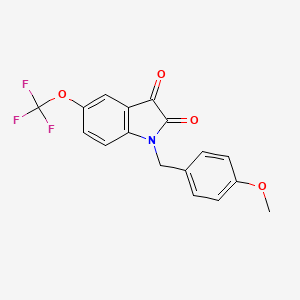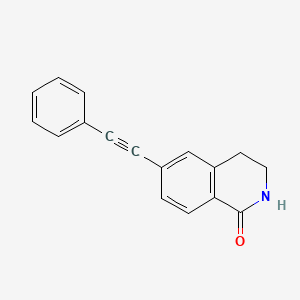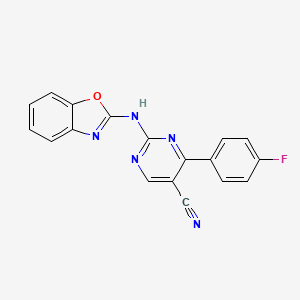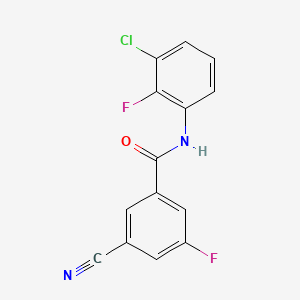
WJ460
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WJ460 ist ein niedermolekularer Inhibitor, der Myoferlin, ein Protein, das an verschiedenen zellulären Prozessen beteiligt ist, einschließlich Membranreparatur, Vesikeltransport und Krebsmetastasierung, angreift. This compound hat vielversprechende antimetastatische Aktivität gezeigt, insbesondere in Brustkrebszellen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die Syntheseroute beinhaltet typischerweise die Bildung von Schlüsselzwischenprodukten durch Reaktionen wie nukleophile Substitution, Kondensation und Cyclisierung. Das Endprodukt wird durch Reinigungsverfahren wie Umkristallisation oder Chromatographie erhalten .
Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, würden aber wahrscheinlich die Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Stabilität der Verbindung durch strenge Qualitätskontrollmaßnahmen umfassen .
Wirkmechanismus
Target of Action
WJ460, also known as 3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-phenylbutyl)benzamide, primarily targets myoferlin (MYOF) . MYOF is a protein that plays a crucial role in several cellular processes, including cell migration and invasion . It is particularly relevant in the context of cancer, where it has been linked to the progression of breast cancer .
Mode of Action
This compound interacts directly with MYOF, exerting anti-metastatic activity in the nanomolar range in breast cancer cells . The inhibition of MYOF by this compound leads to a reduction in breast cancer cell invasion . This suggests that this compound may disrupt the normal function of MYOF, thereby inhibiting the processes that lead to cancer metastasis .
Biochemical Pathways
Given its target, it is likely that this compound impacts pathways related to cell migration and invasion, which are critical processes in cancer metastasis
Result of Action
The primary result of this compound’s action is a reduction in breast cancer cell invasion and metastasis . By inhibiting MYOF, this compound disrupts the processes that allow cancer cells to invade other tissues and spread throughout the body . This makes this compound a promising candidate for the treatment of metastatic cancers .
Vorbereitungsmethoden
The synthesis of WJ460 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. The final product is obtained through purification techniques like recrystallization or chromatography .
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and stability of the compound through rigorous quality control measures .
Analyse Chemischer Reaktionen
WJ460 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Formen zu erhalten, die unterschiedliche biologische Aktivitäten haben können.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Rolle von Myoferlin in verschiedenen biochemischen Wegen zu untersuchen.
Biologie: Die Verbindung wird in der Zell- und Molekularbiologieforschung eingesetzt, um die Mechanismen der Zellinvasion und Metastasierung zu untersuchen.
Medizin: this compound hat in präklinischen Studien für die Behandlung von Brustkrebs und anderen Myoferlin-bedingten Erkrankungen als Therapeutikum ein Potenzial gezeigt.
Industrie: Die Verbindung kann bei der Entwicklung von diagnostischen Assays und als Leitverbindung für die Medikamentenentwicklung verwendet werden
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es direkt an Myoferlin bindet und seine Funktion hemmt. Myoferlin ist an der Membranreparatur und dem Vesikeltransport beteiligt, Prozesse, die für die Invasion und Metastasierung von Krebszellen entscheidend sind. Durch die Hemmung von Myoferlin stört this compound diese Prozesse, was zu einer verringerten Tumorgröße und Metastasierung führt. Die Verbindung löst auch Mitophagie und eine Anhäufung reaktiver Sauerstoffspezies aus, was zu Lipidperoxidation und Apoptose-unabhängigem Zelltod führt .
Wissenschaftliche Forschungsanwendungen
WJ460 has several scientific research applications:
Chemistry: this compound is used as a tool compound to study the role of myoferlin in various biochemical pathways.
Biology: The compound is employed in cellular and molecular biology research to investigate the mechanisms of cell invasion and metastasis.
Medicine: this compound has shown potential as a therapeutic agent in preclinical studies for the treatment of breast cancer and other myoferlin-related diseases.
Industry: The compound may be used in the development of diagnostic assays and as a lead compound for drug development
Vergleich Mit ähnlichen Verbindungen
WJ460 ist einzigartig in seiner spezifischen Zielsetzung von Myoferlin. Ähnliche Verbindungen umfassen andere Myoferlin-Inhibitoren und kleine Moleküle, die verwandte Pfade anvisieren. Einige dieser Verbindungen sind:
E3330: Ein APE1-Redox-Inhibitor, der die Zellmigration und Invasion bei metastasierendem Krebs moduliert.
UPGL00004: Ein potenter allosterischer und oral aktiver Glutaminase-C-Inhibitor
This compound zeichnet sich durch seine hohe Potenz und Spezifität bei der Hemmung von Myoferlin aus, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung in der Krebstherapie macht .
Eigenschaften
IUPAC Name |
3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-phenylbutyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3S/c1-32-24-16-6-5-15-23(24)29-25(30)19-33-27(29)22-14-9-13-21(18-22)26(31)28-17-8-7-12-20-10-3-2-4-11-20/h2-6,9-11,13-16,18,27H,7-8,12,17,19H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSNKHFAOWELSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of WJ460?
A1: this compound is a small molecule inhibitor that directly targets myoferlin (MYOF), a protein involved in membrane fusion and repair, vesicle transport, and potentially tumor progression. [] While the exact binding mechanism remains to be fully elucidated, studies utilizing molecular docking and surface plasmon resonance techniques have shown that a derivative of this compound (E4) directly interacts with the C2D domain of MYOF. [] By inhibiting MYOF, this compound disrupts these cellular processes, leading to increased sensitivity to radiotherapy in cancer cells. [] Additionally, this compound has been shown to induce ferroptosis and mitophagy in pancreatic cancer cells. []
Q2: What is the impact of MYOF inhibition by this compound on cancer cells?
A2: Inhibition of MYOF by this compound has demonstrated significant anti-tumor effects in various cancer models. For instance, in vitro studies employing colorectal cancer cell lines (HCT116, HT29, LIM, MDST8) revealed that this compound treatment enhanced radiosensitivity across all radiation doses tested, particularly at 4 Gy. [] Furthermore, in 3D spheroid models of colorectal cancer, this compound significantly impeded tumor growth, even surpassing the efficacy of the standard-of-care drug 5-fluorouracil (5-FU). [] In pancreatic cancer cells, this compound effectively inhibited proliferation and migration. [] Additionally, in HTLV-1-infected T-cells, this compound treatment hindered infection efficiency by reducing cell adhesion and intracellular levels of the HTLV-1 envelope surface unit (SU), suggesting a role for MYOF in viral entry. []
Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound analogs?
A3: Yes, research has been conducted to develop this compound analogs with improved drug-like properties. One study focused on synthesizing 1,5-diaryl-1,2,4-triazole derivatives of this compound. [] These modifications aimed to address limitations of this compound, such as poor metabolic stability and water solubility. Among the synthesized analogs, E4 exhibited promising results by directly binding to the MYOF-C2D domain and effectively inhibiting pancreatic cancer cell proliferation and migration. [] Importantly, in silico analysis indicated that E4 possessed approximately 22-fold higher water solubility compared to this compound, highlighting the successful improvement in drug-like properties. []
Q4: Has this compound been evaluated in in vivo models of cancer?
A4: While the provided abstracts do not mention specific in vivo studies using this compound, one study employed a gastric cancer organoid model to investigate the role of MYOF in oxaliplatin resistance. [] Although not directly utilizing this compound, the researchers found that knockdown or inhibition of MYOF using this compound in gastric cancer cell lines and organoids heightened sensitivity to oxaliplatin. Moreover, it reduced cell growth, spheroid/organoid formation, migration, invasion, and in vivo tumorigenesis. [] These findings suggest the potential therapeutic benefit of targeting MYOF with inhibitors like this compound in cancer treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)
![N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B611747.png)
